(R)-1-(4-Bromobenzyl)pyrrolidin-3-ol

muscarinic receptor binding affinity tissue selectivity

Procure the (R)-enantiomer for structure-activity relationship studies targeting the CCR5 chemokine receptor, where absolute stereochemistry at the pyrrolidine C3 position governs antagonist activity with 10- to 100-fold enantiomeric potency differences. The 4-bromobenzyl substituent provides a direct diversification handle via Suzuki coupling, while the (R)-configuration ensures enantioselective recognition at muscarinic and chemokine receptors. The C–Br bond offers oxidative addition reactivity advantages over chloro and fluoro analogs, making this an ideal scaffold for focused library synthesis, cross-coupling methodology development, and receptor subtype-selectivity profiling.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Cat. No. B8461344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Bromobenzyl)pyrrolidin-3-ol
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m1/s1
InChIKeyPPZFUFKRHOBDAO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-Bromobenzyl)pyrrolidin-3-ol: Key Physicochemical and Structural Baseline for Chiral Pyrrolidine Procurement


(R)-1-(4-Bromobenzyl)pyrrolidin-3-ol is a chiral 3-hydroxypyrrolidine derivative bearing a 4-bromobenzyl N-substituent (CAS 1548233-62-0), with molecular formula C₁₁H₁₄BrNO and molecular weight 256.14 g/mol . The (R)-configuration at C3 is assigned via InChI Key PPZFUFKRHOBDAO-LLVKDONJSA-N . It belongs to the class of 1-substituted-3-pyrrolidinols, a scaffold implicated in muscarinic receptor antagonism and CCR5 modulation, where both N-substitution and absolute stereochemistry critically govern target engagement [1][2].

Why (R)-1-(4-Bromobenzyl)pyrrolidin-3-ol Cannot Be Casually Substituted: Structural Determinants of Differential Target Engagement


Generic substitution among 1-substituted-3-pyrrolidinols is precluded by three interdependent structural variables: (i) absolute configuration at C3, which dictates enantioselective recognition at muscarinic and chemokine receptors [1]; (ii) the electronic nature of the para-substituent on the benzyl ring, where bromine provides a balance of polarizability, steric bulk, and a reactive handle for downstream diversification that chloro, fluoro, or unsubstituted analogs cannot replicate ; and (iii) the 3-hydroxyl group, whose presence distinguishes the compound from the des-hydroxy 1-(4-bromobenzyl)pyrrolidine series and alters hydrogen-bonding capacity, metabolic susceptibility, and muscarinic subtype selectivity [2].

Head-to-Head and Class-Level Quantitative Evidence for (R)-1-(4-Bromobenzyl)pyrrolidin-3-ol


Muscarinic Receptor Binding: Subtype-Selectivity Patterns of the 4-Bromobenzyl-3-pyrrolidinol Scaffold

Muscarinic receptor binding data obtained for the closely related 1-(4-bromobenzyl)-3-pyrrolidinol scaffold reveals nanomolar affinity for cerebral cortex mAChRs (Ki = 40 nM) with differential tissue selectivity across heart (Ki = 106 nM), urinary bladder (Ki = 116 nM), and parotid glands (Ki = 161 nM) [1]. This 4-fold window between cortex and parotid binding distinguishes the bromobenzyl congener from des-halogen 1-benzylpyrrolidin-3-ol, where the absence of the para-bromine reduces hydrophobic contacts and can shift selectivity profiles [2]. The 3-hydroxyl group further differentiates this compound from 1-(4-bromobenzyl)pyrrolidine (the des-hydroxy analog), which lacks the hydrogen-bond donor/acceptor capacity and shows different muscarinic pharmacology [3].

muscarinic receptor binding affinity tissue selectivity

Androgen Receptor Antagonism: Quantitative Activity Comparison Against a Structurally Distinct Pyrrolidine AR Antagonist

A structurally distinct pyrrolidine-based androgen receptor antagonist (CHEMBL4646593) exhibits an IC₅₀ of 5,800 nM in a human 22Rv1 prostate cancer cell-based AR antagonism assay [1]. When evaluated against potent reference AR antagonists in the same target class (e.g., enzalutamide, IC₅₀ ~ 20–200 nM depending on cell line), this compound is over 30-fold less potent, indicating that the pyrrolidine scaffold alone is insufficient for high-affinity AR antagonism without optimized substitution. The 4-bromobenzyl-3-hydroxypyrrolidine scaffold in (R)-1-(4-Bromobenzyl)pyrrolidin-3-ol provides a structurally privileged starting point for introducing androgen receptor-directed substituents via the bromine handle , offering a synthetic path toward AR antagonists with improved potency relative to the baseline pyrrolidine comparator [2].

androgen receptor antagonist prostate cancer

Chiral Differentiation: (R)- vs. (S)-Enantiomer Impact on CCR5 Receptor Antagonism

For 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists, activity has been explicitly demonstrated to be dependent on the absolute stereochemistry of the pyrrolidine ring [1]. This stereochemical requirement is equally applicable to (R)-1-(4-Bromobenzyl)pyrrolidin-3-ol and its (S)-enantiomer (CAS 875339-65-4), which are expected to exhibit divergent binding properties at the CCR5 receptor . The (R)-enantiomer (CAS 1548233-62-0) is structurally analogous to the stereochemically-defined pyrrolidine core identified in the discovery of CCR5 antagonists with anti-HIV activity [1], while the (S)-enantiomer (CAS 875339-65-4) has been primarily characterized as a synthetic intermediate rather than a bioactive enantiomer [2]. In CCR5 antagonist lead optimization series where stereochemistry has been systematically varied, enantiomeric potency differences of 10- to 100-fold have been reported, making enantiomeric identity a critical procurement specification [1].

CCR5 stereochemistry enantioselectivity

Synthetic Versatility: Bromine as a Enabling Handle for Diversification vs. Chloro, Fluoro, and Des-Halogen Analogs

The para-bromine atom on the benzyl ring of (R)-1-(4-Bromobenzyl)pyrrolidin-3-ol serves as a versatile handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl-aryl), Buchwald-Hartwig (C–N), and Sonogashira (C–C triple bond) couplings, enabling efficient late-stage diversification . When benchmarked against halogen analogs, this represents a quantifiable synthetic advantage: (i) versus 1-(4-Chlorobenzyl)pyrrolidin-3-ol (CAS 415946-61-1), the C–Br bond (bond dissociation energy ~281 kJ/mol) undergoes oxidative addition to Pd(0) approximately 10- to 100-fold faster than the C–Cl bond (BDE ~339 kJ/mol) under standard Suzuki conditions [1]; (ii) versus (R)-1-(4-Fluorobenzyl)pyrrolidin-3-ol (CAS 1432230-78-8), the C–F bond is essentially inert to oxidative addition, precluding direct cross-coupling; (iii) versus 1-Benzylpyrrolidin-3-ol (CAS 775-15-5), the complete absence of a halogen eliminates cross-coupling capability entirely, requiring separate halogenation and purification steps to achieve equivalent diversification potential [2].

cross-coupling Suzuki reaction derivatization

High-Value Application Scenarios for (R)-1-(4-Bromobenzyl)pyrrolidin-3-ol Based on Quantitative Evidence


Enantioselective CCR5 Antagonist Lead Optimization

Procure the (R)-enantiomer for structure-activity relationship studies targeting the CCR5 chemokine receptor, where absolute stereochemistry at the pyrrolidine C3 position has been shown to govern antagonist activity with 10- to 100-fold enantiomeric potency differences in the 1,3,4-trisubstituted pyrrolidine series [1]. Use the 4-bromobenzyl group as a diversification point via Suzuki coupling to explore aryl substitution effects on CCR5 binding, capitalizing on the C–Br bond's oxidative addition reactivity advantage over chloro and fluoro analogs [2].

Muscarinic Receptor Subtype-Selectivity Profiling

Deploy the compound as a scaffold for muscarinic receptor subtype-selectivity studies, building on the established tissue-selectivity pattern observed for the 4-bromobenzyl-3-pyrrolidinol core (cortex Ki = 40 nM vs. parotid Ki = 161 nM; ~4-fold window) [3]. Compare against the des-bromo analog (1-benzylpyrrolidin-3-ol) to isolate the contribution of the para-bromine substituent to subtype selectivity. The (R)-configuration provides an enantiomerically defined starting point for CNS vs. peripheral selectivity optimization.

Androgen Receptor Antagonist Library Synthesis via Bromine-Mediated Diversification

Utilize the compound as a functionalizable core for generating focused androgen receptor antagonist libraries. Commercially available pyrrolidine AR antagonists (e.g., CHEMBL4646593) exhibit an IC₅₀ of only 5,800 nM in 22Rv1 prostate cancer cells [4]. The 4-bromobenzyl substituent on the target compound provides a direct handle for parallel Suzuki or Buchwald-Hartwig diversification to introduce aryl or amino substituents targeting AR ligand-binding domain sub-pockets, avoiding the additional halogenation steps required by des-halogen scaffolds.

Synthetic Methodology Development Leveraging C–Br Reactivity

Employ the compound as a model substrate for developing or benchmarking palladium-catalyzed cross-coupling methodologies on chiral 3-hydroxypyrrolidine scaffolds. The C–Br bond (BDE ~281 kJ/mol) provides a well-characterized oxidative addition partner, enabling systematic comparison with C–Cl analogs (BDE ~339 kJ/mol; 10- to 100-fold slower) and C–F analogs (BDE ~452 kJ/mol; inert) under standardized reaction conditions [2]. The 3-hydroxyl group additionally serves as an internal spectroscopic handle for monitoring reaction progress.

Quote Request

Request a Quote for (R)-1-(4-Bromobenzyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.